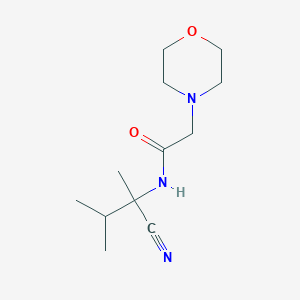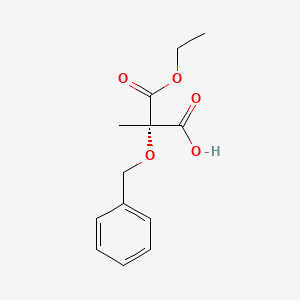![molecular formula C17H15F3N2O3S B13356247 1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13356247.png)
1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate is a complex organic compound characterized by the presence of multiple functional groups, including a trifluoromethyl group, an amino group, and a nicotinate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with a suitable acylating agent to form the corresponding amide. This intermediate is then reacted with 2-(methylthio)nicotinic acid or its derivatives under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Industry: Its chemical properties may be exploited in the development of new industrial processes or products, such as coatings, adhesives, or electronic materials.
Wirkmechanismus
The mechanism of action of 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)benzoate
- 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)pyridine-3-carboxylate
Comparison: Compared to similar compounds, 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate is unique due to the presence of the nicotinate ester group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C17H15F3N2O3S |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
[1-oxo-1-[3-(trifluoromethyl)anilino]propan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H15F3N2O3S/c1-10(25-16(24)13-7-4-8-21-15(13)26-2)14(23)22-12-6-3-5-11(9-12)17(18,19)20/h3-10H,1-2H3,(H,22,23) |
InChI-Schlüssel |
KZZYGCFQJJKOJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC(=O)C2=C(N=CC=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid](/img/structure/B13356174.png)

![N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13356189.png)



![N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13356204.png)
![(2R,3S)-3-Amino-5-(2-(benzyloxy)ethyl)-7-fluoro-2-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B13356206.png)



![N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}-3-methylbenzamide](/img/structure/B13356226.png)

![6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356235.png)
